1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the butan-2-yl group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide.
Attachment of the 1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: Similar structure but lacks the fluorine atom.
1-(butan-2-yl)-N-[(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-4-10(3)19-7-6-12(17-19)15-8-11-9-16-18(5-2)13(11)14/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
JDTGYORSZZYACM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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